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Compound of Interest

Compound Name: Galanin (porcine)

CAS No.: 88813-36-9

Cat. No.: B013245 Get Quote

Executive Summary
Galanin is a neuropeptide widely conserved across mammalian species, playing critical roles in

nociception, waking/sleep regulation, and metabolism.[1][2] While the N-terminal

pharmacophore (residues 1–15) is 100% conserved between porcine and bovine species—

preserving their fundamental agonistic activity at GALR1 and GALR2—distinct variations in the

C-terminal domain (residues 16–29) dictate differences in metabolic stability, receptor subtype

selectivity (particularly GALR3), and solubility profiles.

Porcine Galanin: The historical "gold standard" for galanin research; originally isolated from

porcine intestine.[1][3] It serves as the primary reference ligand for defining GALR

pharmacology.

Bovine Galanin: A structural analog with four specific amino acid substitutions in the C-

terminus. These substitutions introduce physicochemical changes (e.g., Tyr

His) that may alter proteolytic resistance and pH sensitivity.

Structural Homology & Divergence
The biological activity of galanin is driven by its N-terminal hairpin structure, which binds into

the transmembrane pocket of the G-protein coupled receptors (GPCRs). The C-terminus, while
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less critical for initial binding, acts as a shield against carboxypeptidases and stabilizes the

alpha-helix.

Sequence Alignment
Both peptides are 29 amino acids in length and C-terminally amidated.[4]

Conserved Region (1–15):GWTLNSAGYLLGPHA (Identical)

Variable Region (16–29):

Porcine:IDNHRSFHDKYGLA-NH2

Bovine:LDSHRSFQDKHGLA-NH2

Key Residue Substitutions
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Position Porcine Residue Bovine Residue
Structural
Implication

16 Isoleucine (Ile) Leucine (Leu)

Conservative: Minimal

impact on steric bulk

or hydrophobicity.

18 Asparagine (Asn) Serine (Ser)

Polar Shift: Serine

introduces a smaller

hydroxyl group,

potentially altering

local solvation.

23 Histidine (His) Glutamine (Gln)

Charge/pH: Histidine

is ionizable (pKa

~6.0); Glutamine is

neutral. This affects

pH sensitivity in acidic

environments (e.g.,

endosomes).

26 Tyrosine (Tyr) Histidine (His)

Functional: Loss of

the aromatic phenol

ring. Tyrosine is a

potential

phosphorylation site

and contributes to

hydrophobic stacking;

Histidine introduces

pH-dependent charge.

Visualizing the Divergence
The following diagram illustrates the structural logic, highlighting the conserved pharmacophore

versus the divergent C-terminal tail.
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Linker
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Figure 1: Structural alignment of Porcine and Bovine Galanin. The N-terminus (Green) drives

receptor activation, while the C-terminus (Red) contains species-specific variations affecting

stability.

Receptor Pharmacology & Functional Data
Because the N-terminus is identical, both peptides act as full agonists at GALR1 and GALR2.

However, the C-terminal differences influence binding kinetics at GALR3 and susceptibility to

degradation.

Comparative Affinity Profile
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Receptor Subtype
Porcine Galanin (

)

Bovine Galanin
(Predicted

)

Functional
Consequence

GALR1 (

coupled)
0.23 nM ~0.2–0.5 nM

Identical Potency.

Both effectively inhibit

cAMP accumulation

and activate MAPK

pathways.

GALR2 (

coupled)
1–2 nM ~1–3 nM

High Similarity. Both

trigger Calcium

mobilization (

) and IP3 turnover

efficiently.

GALR3 (

coupled)
9.8 nM >10 nM

Divergence. GALR3 is

sensitive to C-terminal

structure. The

Tyr26His shift in

bovine galanin likely

reduces affinity

slightly compared to

porcine.

Critical Insight: The Tyr26

His26 substitution in bovine galanin is significant. Tyrosine residues often participate

in pi-stacking interactions within the receptor extracellular loops. Replacing this with

Histidine (which can become positively charged) may destabilize the ligand-receptor

complex at physiological pH, potentially reducing the half-life of the receptor-bound

state.
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Experimental Protocol: Dual-Species Receptor Binding
Validation
Objective: To empirically validate the functional equivalence (or divergence) of Porcine vs.

Bovine Galanin in a specific cell line (e.g., CHO-K1 hGALR1).

Scientific Integrity (Self-Validating System):

Internal Control: Use radiolabeled

I-Porcine Galanin as the tracer for both displacement curves.

Validation Checkpoint: If the

of Porcine Galanin deviates >2-fold from historical controls (approx. 1 nM), the assay is
invalid (likely receptor degradation).

Nonspecific Binding (NSB): Defined by 1

M unlabeled Galanin (1-29).

Protocol Steps
Membrane Preparation:

Harvest CHO-GALR1 cells in ice-cold PBS.

Homogenize in Buffer A (50 mM Tris-HCl, 5 mM MgCl

, pH 7.4).

Centrifuge at 20,000 x g for 20 min; resuspend pellet in Buffer A.

Checkpoint: Protein concentration must be normalized to 10–20

g/well .

Incubation Setup:

Total Binding: Membrane +
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I-Porcine Galanin (0.1 nM).

NSB: Membrane +

I-Porcine Galanin + 1

M Unlabeled Porcine Galanin.

Experimental (Competition):

Row A: Membrane + Tracer + Porcine Galanin (

to

M).

Row B: Membrane + Tracer + Bovine Galanin (

to

M).

Equilibrium Binding:

Incubate for 60 min at 25°C.

Note: Do not incubate at 37°C to minimize protease activity, which might differentially

degrade the C-termini.

Termination:

Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding

of the cationic peptide).

Wash 3x with ice-cold Tris buffer.

Data Analysis:

Calculate specific binding (Total - NSB).

Fit data to a one-site competition model.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Output: Compare

values. If

(Bovine)

(Porcine), the C-terminal differences are irrelevant for this receptor subtype.

Signaling Pathway Visualization
Understanding the downstream effects is crucial for interpreting assay results. Galanin

signaling bifurcates based on receptor subtype.[5]
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Figure 2: Galanin signaling pathways.[6] Both porcine and bovine variants activate these

pathways, but efficacy may vary if C-terminal degradation occurs prior to binding.
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bovine-galanin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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